molecular formula C10H10N2O4S B022687 N-Acetyl Zonisamide CAS No. 68936-43-6

N-Acetyl Zonisamide

Katalognummer B022687
CAS-Nummer: 68936-43-6
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: HXFUTAFSEXINIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl Zonisamide (NAZ) is a novel drug, primarily used in the treatment of epilepsy and neuropathic pain. It is an anticonvulsant that acts by blocking sodium channels and inhibiting glutamate release. NAZ is an acetylated derivative of zonisamide, which is an antiepileptic drug developed in Japan in the late 1990s. It was approved by the Food and Drug Administration (FDA) in 2000 and is currently available in the United States.

Wissenschaftliche Forschungsanwendungen

  • Antiepileptic Effects : Zonisamide blocks repetitive firing of voltage-sensitive sodium channels and reduces voltage-sensitive T-type calcium currents, making it effective for patients resistant to other antiepileptic drugs (Leppik, 2004).

  • Neuroprotective Properties : It preserves mitochondrial functions and counteracts apoptotic signaling, primarily through antioxidant actions. This is beneficial in neuronal cell degeneration models involving mitochondrial dysfunction (Condello et al., 2013).

  • Parkinson's Disease : Zonisamide improves symptoms of Parkinson's disease by enhancing glutathione levels and preventing neurodegeneration in dopaminergic neurons (Asanuma et al., 2010).

  • Broad Spectrum Antiepilepsy : It has shown efficacy in treating a variety of epilepsy and seizure types, including both partial and generalized seizures. Its broad-spectrum antiepilepsy and neuroprotective effects make it effective and safe for these conditions (Seino, 2004).

  • Treatment of Motor Symptoms in Parkinson's Disease : Zonisamide may reduce the duration of 'off' time in patients treated with L-DOPA for Parkinson's disease, thereby improving motor symptoms (Miwa, 2007).

  • Differences from Acetazolamide : N-Acetyl Zonisamide differs in clinical efficacy from acetazolamide, a point highlighted in studies contrasting their effects on amygdaloid kindling in rats (Hamada et al., 2001).

Safety and Hazards

Zonisamide, the parent compound of N-Acetyl Zonisamide, is a sulfonamide and has been associated with severe allergic reactions, including potentially fatal reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis . The safety profile of this compound is not explicitly mentioned in the available resources.

Zukünftige Richtungen

Zonisamide has proven to be efficacious in focal epilepsy in children and adults, although it is not more effective than carbamazepine or other antiepileptic drugs . It is also effective in generalized epilepsy and in several other conditions of the CNS . Its safety profile may prevent it from becoming a first-line drug for focal epilepsy or any other indication . More extensive double-blind clinical trials are needed before zonisamide monotherapy can be recommended .

Wirkmechanismus

Target of Action

N-Acetyl Zonisamide, a derivative of Zonisamide, is likely to share similar targets with its parent compound. Zonisamide primarily targets voltage-gated sodium channels and T-type calcium channels . It may also bind allosterically to GABA receptors . These targets play crucial roles in neuronal signaling, with sodium channels involved in action potential initiation and propagation, calcium channels in neurotransmitter release, and GABA receptors in inhibitory signaling .

Mode of Action

This compound, like Zonisamide, is believed to interact with its targets to suppress neuronal hyperactivity. It blocks the repetitive firing of voltage-gated sodium channels and reduces T-type calcium channel currents . This action helps to stabilize neuronal membranes and suppress neuronal hypersynchronization . Additionally, its potential allosteric binding to GABA receptors may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

By modulating the activity of sodium and calcium channels, and potentially GABA receptors, this compound can alter the balance between excitatory and inhibitory signals in the brain .

Pharmacokinetics

Zonisamide, and by extension this compound, exhibits favorable pharmacokinetic properties. After oral ingestion, Zonisamide is rapidly absorbed, with a bioavailability of >90% . It undergoes moderate metabolism in the liver, primarily acetylation to form this compound (20%) and reduction to form 2-sulfamoylacetylphenol (50%), the latter being subsequently glucuronidated . Approximately 30% of an administered dose is excreted as unchanged Zonisamide in urine . In the absence of enzyme-inducing antiseizure medications, plasma elimination half-life values in adults are 50–70 h, while in the presence of enzyme-inducing antiseizure medications, half-life values are 25–35 h .

Result of Action

The molecular and cellular effects of this compound are likely to mirror those of Zonisamide. By modulating the activity of key ion channels and potentially GABA receptors, this compound can help to restore a balance between excitatory and inhibitory signals in the brain. This can lead to a reduction in neuronal hyperactivity and seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiseizure medications can significantly reduce its half-life . Furthermore, factors that affect liver function can influence the metabolism of this compound, potentially impacting its efficacy and stability .

Biochemische Analyse

Biochemical Properties

N-Acetyl Zonisamide plays a significant role in biochemical reactions, particularly in the metabolism of zonisamide. It is formed through the acetylation of zonisamide, a process mediated by N-acetyltransferases . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its biotransformation. The interaction with these enzymes is crucial for its metabolic conversion and subsequent excretion .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It has been shown to exhibit neuroprotective properties by reducing oxidative stress and preserving mitochondrial function . In studies involving human neuroblastoma cells, this compound demonstrated the ability to decrease intracellular reactive oxygen species production and restore mitochondrial membrane potential, thereby protecting cells from apoptosis . Additionally, it affects cell signaling pathways and gene expression related to oxidative stress and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly CYP3A4, which mediates its reduction to 2-sulfamoylacetylphenol . This interaction is crucial for its metabolic conversion and subsequent excretion. This compound also exhibits enzyme inhibition properties, particularly inhibiting the activity of carbonic anhydrase, which may contribute to its anticonvulsant effects . These interactions at the molecular level are essential for its pharmacological activity and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it maintains stability under various conditions, with a half-life of approximately 50-70 hours in the absence of enzyme-inducing medications . Long-term studies have indicated that this compound retains its neuroprotective properties and continues to exhibit anticonvulsant effects over extended periods

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have demonstrated that higher doses of this compound result in increased anticonvulsant activity and neuroprotection . At high doses, it may also exhibit toxic effects, including sedation, ataxia, and metabolic acidosis . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its formation from zonisamide via acetylation . It is further metabolized to 2-sulfamoylacetylphenol through the action of cytochrome P450 enzymes, particularly CYP3A4 . These metabolic pathways are crucial for its biotransformation and subsequent excretion. The involvement of these enzymes and pathways ensures the efficient clearance of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with various transporters and binding proteins . It is rapidly absorbed and distributed throughout the body, with a volume of distribution of 1.0-1.9 L/kg . The plasma protein binding of this compound is approximately 40%, which influences its distribution and availability in different tissues . These properties are essential for its pharmacokinetics and therapeutic effects.

Subcellular Localization

This compound is localized within various subcellular compartments, including the mitochondria and cytoplasm . Its presence in the mitochondria is particularly significant, as it plays a role in preserving mitochondrial function and reducing oxidative stress . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components, which are crucial for its activity and function.

Eigenschaften

IUPAC Name

N-(1,2-benzoxazol-3-ylmethylsulfonyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-7(13)12-17(14,15)6-9-8-4-2-3-5-10(8)16-11-9/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFUTAFSEXINIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)CC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440421
Record name N-Acetyl Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68936-43-6
Record name N-[(1,2-Benzisoxazol-3-ylmethyl)sulfonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68936-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl zonisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068936436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL ZONISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W578C73W1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-acetyl zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Zonisamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl Zonisamide
Reactant of Route 3
Reactant of Route 3
N-Acetyl Zonisamide
Reactant of Route 4
N-Acetyl Zonisamide
Reactant of Route 5
Reactant of Route 5
N-Acetyl Zonisamide
Reactant of Route 6
N-Acetyl Zonisamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.